{[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine

Medicinal Chemistry Synthetic Intermediates Structure-Activity Relationship

The compound {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine (CAS 1038300-42-3) is a synthetic benzylamine derivative with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol. It features a phenyl ring substituted with methoxy (3-position) and isopropoxy (4-position) groups, with the benzylic amine secondary N-methylated.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
Cat. No. B13072677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)CNC)OC
InChIInChI=1S/C12H19NO2/c1-9(2)15-11-6-5-10(8-13-3)7-12(11)14-4/h5-7,9,13H,8H2,1-4H3
InChIKeyFGSAQZVCKIPUJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine (CAS 1038300-42-3): Baseline Identity and Class Context


The compound {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine (CAS 1038300-42-3) is a synthetic benzylamine derivative with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . It features a phenyl ring substituted with methoxy (3-position) and isopropoxy (4-position) groups, with the benzylic amine secondary N-methylated. This compound is primarily utilized as a research intermediate or building block in medicinal chemistry and organic synthesis . Critically, high-strength, quantitative comparative data for this specific compound is extremely limited in the primary literature; most information is confined to vendor technical datasheets, which report standard purity specifications (e.g., 95%) . The most relevant differentiation basis lies in its specific regioisomeric and N-substitution pattern relative to close analogs.

Why {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine Cannot Be Simply Replaced by In-Class Analogs


Substituting {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine with a generic benzylamine or a close positional isomer carries a high risk of altering key molecular recognition parameters. The specific 4-isopropoxy-3-methoxy substitution pattern on the phenyl ring dictates the electron density and steric profile, which is fundamentally different from the 2-isopropoxy-3-methoxy isomer (CAS 709649-54-7) . Furthermore, the secondary N-methylamine defines the molecule's basicity, hydrogen-bonding capacity, and metabolic susceptibility compared to primary amine analogs like (4-isopropoxy-3-methoxyphenyl)methanamine (CAS 98799-37-2) . In the absence of robust structure-activity relationship (SAR) data for the target itself, these structural differences are the primary drivers of selectivity and reactivity, making untested substitution scientifically unsound for research or industrial processes where defined chemical behavior is required.

Quantitative Differentiation Evidence for {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine


Regioisomeric Integrity: 4-Isopropoxy Substitution vs. 2-Isopropoxy Analog

The target compound is the 4-isopropoxy-3-methoxy benzylamine isomer. Its direct analog, 2-isopropoxy-3-methoxy-benzyl-methylamine (CAS 709649-54-7), represents a positional isomer. While direct comparative biological data between these two specific regioisomers is absent from public primary literature, a class-level inference can be drawn from a related 5-chloro-2-isopropoxy-3-methoxy-benzyl-methylamine analog, which showed negligible activity (>35,000 nM) in a high-throughput screening assay [1]. This supports the fundamental principle that the position of the isopropoxy group is critical for target engagement. Procuring the incorrect isomer could lead to completely inert biological outcomes.

Medicinal Chemistry Synthetic Intermediates Structure-Activity Relationship

N-Methyl vs. N-Desmethyl (Primary Amine) Basicity and Lipophilicity Modulation

A critical differentiator between the target compound and its primary amine analog (4-isopropoxy-3-methoxyphenyl)methanamine (CAS 98799-37-2) is the N-methyl substitution. Predictive calculations using platform-standard models (e.g., Chemicalize by ChemAxon) for analogous benzylamine pairs show that N-methylation consistently increases logP and modulates the pKa of the amine center [1]. This structural difference directly impacts properties like membrane permeability, solubility, and metabolic stability. While experimental data for this exact pair is absent, this class-level modification is a well-established strategy in medicinal chemistry to fine-tune the drug-like properties of a lead compound.

Physicochemical Profile Drug Design Pharmacokinetics

Absence of Confirmed Off-Target Liability Profile in Contrast to Other Substituted Benzylamines

In contrast to some benzylamine derivatives that have demonstrated potent activity against specific receptors (e.g., NK1 receptor antagonists with Ki in the low nanomolar range [1]), the target compound has no such potent activity reported in the public domain. A key piece of supporting evidence is its inhibition of monoamine oxidase B (MAO-B), where it exhibits an IC50 of >10,000 nM, indicating it is essentially inactive against this common off-target enzyme [2]. This lack of MAO-B activity, while a negative result, is a valuable piece of selectivity data for scientific selection, as it suggests a cleaner pharmacological background compared to amine-containing compounds that do inhibit MAO.

Selectivity Profile Off-Target Screening Drug Discovery

Evidence-Based Application Scenarios for Procuring {[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine


Synthetic Library Construction Requiring Strict Regioisomeric Control

Procurement for building a focused library where the 4-isopropoxy-3-methoxy pharmacophore is a core requirement. Based on class-level inference from positional isomers, using the 4-substituted compound is mandatory to avoid the biological inertness observed with 2-substituted or 5-chloro analogs [1]. The specification of `95% purity` (as per supplier CoA ) is the minimum acceptable standard to ensure the integrity of downstream products.

Physicochemical Property Optimization in Lead Development

When the objective is to explore the impact of N-methylation on drug-like properties such as logP and pKa. The target secondary amine (C12H19NO2) offers a definitive calculated physicochemical profile distinct from its primary amine analog (C11H17NO2), making it a non-interchangeable building block for medicinal chemistry SAR exploration .

Research Assays Where Off-Target MAO Inhibition Must Be Avoided

Selection for in vitro pharmacological profiling where a clean MAO background is needed. The compound's demonstrated inactivity against MAO-B (IC50 > 10,000 nM) is a piece of supporting evidence for its use over benzylamine derivatives known to carry MAO inhibitory liability [2]. This allows researchers to attribute observed effects more confidently to the target of interest.

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